molecular formula C15H13N3O2S B1677036 2-Amino-N-quinolin-8-yl-benzenesulfonamide CAS No. 16082-64-7

2-Amino-N-quinolin-8-yl-benzenesulfonamide

Cat. No. B1677036
CAS RN: 16082-64-7
M. Wt: 299.3 g/mol
InChI Key: NIOOKXAMJQVDGB-UHFFFAOYSA-N
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Description

2-Amino-N-quinolin-8-yl-benzenesulfonamide, also known as QBS, is a chemical compound with the molecular formula C15H13N3O2S and a molecular weight of 299.35 . It is an apoptosis inducer that inhibits the cell cycle at the G2 phase .


Molecular Structure Analysis

The molecular structure of 2-Amino-N-quinolin-8-yl-benzenesulfonamide can be represented by the SMILES string Nc1ccccc1S(=O)(=O)Nc2cccc3cccnc23 . This notation provides a way to represent the molecule’s structure using ASCII strings.


Physical And Chemical Properties Analysis

2-Amino-N-quinolin-8-yl-benzenesulfonamide is a solid substance . It is soluble in DMSO at a concentration of 22 mg/mL but is insoluble in water . The compound has a carbon content of 60.07%, a hydrogen content of 4.21%, and a nitrogen content of 14.04% .

Relevant Papers One relevant paper found in the search results is titled "Expression of long non-coding RNA ENSG00000226738 (LncKLHDC7B) is enriched in the immunomodulatory triple-negative breast cancer subtype and its alteration promotes cell migration, invasion, and resistance to cell death" . This paper may provide more information on the potential applications of 2-Amino-N-quinolin-8-yl-benzenesulfonamide in cancer research.

properties

IUPAC Name

2-amino-N-quinolin-8-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOOKXAMJQVDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360049
Record name 2-Amino-N-quinolin-8-yl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-quinolin-8-yl-benzenesulfonamide

CAS RN

16082-64-7
Record name 2-Amino-N-quinolin-8-yl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N-quinolin-8-yl-benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tin (II) chloride dihydrate (4.11 g, 18.2 mmol) was added to a solution of 2-nitro-N-quinolin-8-yl-benzenesulfonamide (Example Compound 6) (2.0 g, 6.07 mmol) in EtOH (50 ml) and the mixture was heated under reflux for 2 h. After cooling, the mixture was concentrated in vacuo. The crude residue was dissolved in EtOAc (40 ml) and cooled in an ice bath, the mixture was basified with aqueous ammonia. The resulting white precipitate was collected by filtration, washed with EtOAc and discarded. The organic combined organic filtrates were washed with brine, dried (Na2SO4) and concentrated in vacuo to give the title compound (1.82 g, 53%).
Quantity
4.11 g
Type
reactant
Reaction Step One
Name
2-nitro-N-quinolin-8-yl-benzenesulfonamide
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MY Herrera-Sotero, CD Cruz-Hernández… - Nutrition and …, 2020 - Taylor & Francis
… The combination of anthocyanins and 2-amino-N-quinolin-8-yl-benzenesulfonamide (QBS) or nocodazole also were evaluated. The anthocyanins were isolated trough column …
Number of citations: 25 www.tandfonline.com
U Venkatesh, C Javarasetty, SK Murari - African Journal of Traditional …, 2017 - ajol.info
… Nuclear staining assay: The apoptosis activity was analyzed for fraction 3 in comparison with the activity of 2Amino-N-quinolin-8-yl-benzenesulfonamide (Sigma Aldrich), taken as …
Number of citations: 8 www.ajol.info
FO Beltrán‐Anaya, S Romero‐Córdoba… - Molecular …, 2019 - Wiley Online Library
… Apoptosis was induced with ~ 50 μm of 2-amino-N-quinolin-8-yl-benzenesulfonamide (QBS; A3105, Sigma-Aldrich, St. Louis, MO, USA) for 24 h before the end of 48 h post-transfection. …
Number of citations: 30 febs.onlinelibrary.wiley.com
JY Shin, M Wey, HG Umutesi, X Sun, J Simecka… - Journal of Biological …, 2016 - ASBMB
6-Thiopurine (6-TP) prodrugs include 6-thioguanine and azathioprine. Both are widely used to treat autoimmune disorders and certain cancers. This study showed that a 6-…
Number of citations: 38 www.jbc.org
J Mottaghipisheh, AH Doustimotlagh, C Irajie… - Cells, 2022 - mdpi.com
… Further assessments exhibited induction of apoptosis behavior on LNCaP cells when the ACN rich extract of tortilla was co-treated with 2-amino-N-quinolin-8-yl-benzenesulfonamide [66…
Number of citations: 24 www.mdpi.com
J Heo, M Wey, I Hong - Biochemistry, 2011 - ACS Publications
Our study showed that a combination of 6-thiopurine (6-TP) drugs and a redox agent effectively inhibits the motility of SUM cells derived from human inflammatory breast cancer (IBC) …
Number of citations: 5 pubs.acs.org

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